Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)
CAS No.: 153833-66-0
Cat. No.: VC21156478
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153833-66-0 |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate |
| Standard InChI | InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | IGUWAWPWEGILKR-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC=C1 |
| SMILES | CC(C)(C)OC(=O)NC1CCCC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC=C1 |
Introduction
Chemical Identification and Structure
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) is identified by CAS registry number 153833-66-0 . This compound features a chiral center at the cyclohexene ring junction with an R-configuration, a structural characteristic that contributes to its significance in asymmetric synthesis applications.
Basic Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 153833-66-0 |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate |
| Standard InChI | InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1 |
| InChIKey | IGUWAWPWEGILKR-VIFPVBQESA-N |
Table 1: Basic identifiers of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)
Synonyms
The compound is also known by several alternative names:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key computed properties of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI).
Computed Properties
| Property | Value |
|---|---|
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 38.3 Ų |
| Heavy Atom Count | 14 |
| Complexity | 228 |
| Defined Atom Stereocenter Count | 1 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Table 2: Computed properties of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)
Chemical Reactivity
As a carbamate derivative, this compound exhibits chemical behavior consistent with other tert-butyl carbamates. The tert-butyl group serves as a protecting group for the amine functionality, which can be removed under acidic conditions to reveal the free amine. The cyclohexene component introduces a site for potential functionalization through reactions typical of alkenes, such as epoxidation, hydration, or halogenation.
The presence of a carbamate group confers specific reactivity patterns. Carbamates are known for their ability to direct metalation reactions in aromatic systems, though this particular compound features an aliphatic rather than aromatic structure . The directional capabilities of the carbamate group may still influence reactions at adjacent positions in the cyclohexene ring.
Synthesis Methods
The synthesis of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of tert-butyl carbamate with cyclohexene derivatives under controlled conditions. This reaction follows established carbamate formation chemistry, requiring appropriate catalysts and reaction conditions to ensure stereoselectivity.
General Synthetic Approach
The synthesis generally proceeds through one of the following routes:
-
Reaction of (1R)-2-cyclohexen-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base
-
Coupling of (1R)-2-cyclohexen-1-ol with tert-butyl isocyanate
-
Stereoselective reduction of a prochiral precursor followed by carbamate formation
The stereoselective aspects of the synthesis are crucial for obtaining the desired R-configuration at the chiral center. This often requires either:
-
Starting from an enantiomerically pure cyclohexene derivative
-
Employing asymmetric catalysis during the synthesis
-
Resolution of racemic mixtures
Applications
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) finds applications in various fields, particularly in organic synthesis and medicinal chemistry.
In Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its stereodefined nature and functional group pattern. Its applications include:
-
As a chiral intermediate in the synthesis of complex natural products
-
In the preparation of pharmaceutical intermediates requiring defined stereochemistry
-
As a model compound for studying carbamate chemistry
-
In stereoselective transformations where the cyclohexene moiety serves as a rigid scaffold
In Medicinal Chemistry
In medicinal chemistry, carbamates like this compound are significant due to their ability to form stable interactions with biological targets. The specific applications include:
-
As building blocks for drug candidates
-
In the design of enzyme inhibitors where the carbamate moiety can interact with active site residues
-
As precursors for compounds with controlled release properties
-
In the development of prodrugs where the carbamate serves as a biologically labile linkage
Carbamates in general have gained importance in drug design due to their favorable stability profile compared to other functional groups while maintaining good bioavailability characteristics.
Related Compounds
Understanding related compounds provides context for the chemical space occupied by Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI).
Other Carbamate Derivatives
Several structurally related carbamates have been documented in the chemical literature:
| Compound | CAS Number | Notable Differences |
|---|---|---|
| Carbamic acid, [(1R)-1-cyanoethyl]-, 1,1-dimethylethyl ester (9CI) | 100927-09-1 | Contains cyanoethyl group instead of cyclohexenyl |
| Carbamic acid, methyl ester | 598-55-0 | Simplified structure with methyl ester |
| Carbamic acid, (4-methyl-3-cyclohexen-1-yl)-, 1,1-dimethylethyl ester (9CI) | 291756-09-7 | Contains methyl group at 4-position of cyclohexene |
| Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) | 344413-84-9 | Contains fluorohydroxypropyl group instead of cyclohexenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume